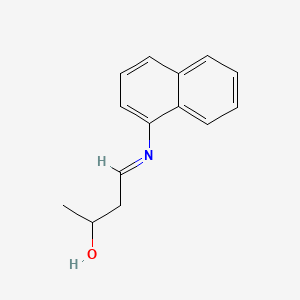

2-Butanol, 4-(1-naphthalenylimino)-

Description

The exact mass of the compound 2-Butanol, 4-(1-naphthalenylimino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Butanol, 4-(1-naphthalenylimino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanol, 4-(1-naphthalenylimino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-1-yliminobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11(16)9-10-15-14-8-4-6-12-5-2-3-7-13(12)14/h2-8,10-11,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTUGIHOEPIEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=NC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863203 | |

| Record name | 2-Butanol, 4-(1-naphthalenylimino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3568-26-1 | |

| Record name | 4-(1-Naphthalenylimino)-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Hydroxy-1-butylideneimino)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol, 4-(1-naphthalenylimino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanol, 4-(1-naphthalenylimino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-naphthylimino)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-HYDROXY-1-BUTYLIDENEIMINO)NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1YY97MQ1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Naphthalene Containing Compounds in Modern Chemical Science

The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a fundamental building block in contemporary chemical science. Its rigid, planar structure and extended π-electron system impart unique photophysical and electronic properties to molecules that contain it. Naphthalene derivatives are integral to the development of fluorescent probes and chemosensors, as their emission properties can be sensitive to the local chemical environment, including the presence of metal ions. nih.govresearchgate.net

Furthermore, when incorporated into Schiff base ligands, naphthalene units contribute to the formation of stable and catalytically active metal complexes. nih.govresearchgate.netresearchgate.netchemijournal.com These complexes have demonstrated utility in a wide range of organic transformations and exhibit notable antimicrobial and biological activities. nih.govnih.gov The thermal stability of many naphthalene-based Schiff base materials also makes them suitable for applications in optoelectronics and as high-performance materials. mdpi.com

Role of Substituted Butanol Scaffolds in Organic Synthesis and Coordination Chemistry

Substituted butanol scaffolds are versatile C4 building blocks in organic synthesis. The presence of a hydroxyl (-OH) group provides a reactive handle for a variety of chemical transformations, including oxidation, esterification, and etherification. This functional group also introduces polarity and the potential for hydrogen bonding, influencing the solubility and intermolecular interactions of the parent molecule.

In the context of coordination chemistry, the hydroxyl group on a butanol scaffold can act as a donor ligand, coordinating to a metal center. When part of a larger ligand structure, such as an imine, it can lead to the formation of polydentate ligands that bind to metal ions through multiple atoms (e.g., the imine nitrogen and the hydroxyl oxygen). This chelation effect typically results in the formation of highly stable metal complexes with well-defined geometries, which is a critical aspect in the design of catalysts and functional materials. amrita.edu The flexible four-carbon chain of the butanol group can also influence the steric environment around a metal center, thereby modulating its reactivity and catalytic selectivity.

Contextualization of 2 Butanol, 4 1 Naphthalenylimino Within Imine Chemistry

2-Butanol (B46777), 4-(1-naphthalenylimino)- is a specific example of a Schiff base, a class of compounds characterized by a carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. mdpi.comfud.edu.ng These compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netsemanticscholar.org In the case of the title compound, its structure suggests it is formed from the reaction of 1-naphthylamine (B1663977) and 4-hydroxy-2-butanone.

The chemical identity of this compound is well-defined, as shown in the table below.

| Identifier | Value |

| IUPAC Name | 4-(naphthalen-1-ylimino)butan-2-ol |

| Molecular Formula | C14H15NO |

| Molecular Weight | 213.27 g/mol |

| CAS Number | 3568-26-1 |

Within the broader field of imine chemistry, 2-Butanol, 4-(1-naphthalenylimino)- combines the key features of its constituent parts. The naphthalenylimino group provides the characteristic properties of naphthalene-containing Schiff bases, including potential for fluorescence and the ability to coordinate with metal ions through the imine nitrogen. nih.govsemanticscholar.org The substituted butanol portion introduces a secondary alcohol functionality, making the molecule a potential bidentate ligand capable of binding metals through both the nitrogen and oxygen atoms. This dual functionality places it in the category of amino-alcohol derived ligands, which are of significant interest in coordination chemistry.

Research Gaps and Future Directions in N Alkylnaphthalenylimine Chemistry

Optimized Synthetic Routes for Imino Bond Formation

The formation of the C=N double bond in 2-Butanol, 4-(1-naphthalenylimino)- is an equilibrium process. peerj.com Optimization strategies, therefore, focus on driving the reaction towards the product side, typically by removing the water byproduct or through catalysis.

Conventional synthesis of imines often involves refluxing the corresponding aldehyde and amine in a suitable solvent. researchgate.net The choice of solvent can influence reaction rates and yields. To drive the condensation equilibrium, methods for the removal of water are often employed. A common laboratory technique is azeotropic distillation using a Dean-Stark apparatus, which continuously removes water from the reaction mixture. peerj.comacs.org

Anhydrous drying agents such as magnesium sulfate (B86663) (MgSO₄) or molecular sieves can also be added directly to the reaction mixture to sequester the water formed during the reaction. researchgate.netacs.org For the synthesis of 2-Butanol, 4-(1-naphthalenylimino)-, a non-polar solvent like toluene (B28343) or a less hazardous solvent such as methyl tert-butyl ether (MTBE) could be employed. acs.org

Table 1: Comparison of Solvent-Mediated Condensation Methods for Imine Synthesis

| Method | Solvent System | Additive/Apparatus | Typical Reaction Time | Typical Yield | Reference |

| Azeotropic Reflux | Toluene | Dean-Stark Trap | 2 - 6 hours | High | peerj.com |

| Anhydrous Conditions | Dichloromethane (CH₂Cl₂) | Anhydrous MgSO₄ | 1 - 2 hours | Good to Excellent | acs.org |

| Anhydrous Conditions | Diethyl Ether | Molecular Sieves | 1.5 hours | High | acs.org |

This table presents generalized data for imine synthesis; specific results for 2-Butanol, 4-(1-naphthalenylimino)- may vary.

The condensation reaction to form imines can be significantly accelerated by the use of catalysts. Both acid and base catalysis can be effective.

Acid Catalysis: The reaction is commonly catalyzed by acids. researchgate.net The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.com A variety of acid catalysts can be employed, from simple acids like p-toluenesulfonic acid (p-TsOH) to solid acid catalysts. scirp.org

Heterogeneous catalysts like Amberlyst® 15, a sulfonic acid-functionalized polymer resin, offer advantages such as easy separation from the reaction mixture and potential for recycling. peerj.com This catalyst has been shown to be effective for the synthesis of various imines under solvent-free conditions at room temperature, affording excellent yields in short reaction times. peerj.com Other solid acid catalysts that have been used for imine synthesis include K10 clay and P₂O₅/SiO₂. researchgate.netoalib.com

Metal Catalysis: A range of metal catalysts have been developed for imine synthesis, often operating through different mechanisms than simple acid catalysis. researchgate.net For instance, titanium(IV) ethoxide (Ti(OEt)₄) is a highly effective Lewis acid catalyst for promoting the condensation, particularly in microwave-assisted, solvent-free syntheses of N-sulfinylimines. acs.org Palladium-based catalysts have been used for the one-pot synthesis of imines from benzyl (B1604629) alcohols and primary amines. organic-chemistry.org Copper-catalyzed reactions have also been established for creating functionalized naphthyridines through a sequence involving imine formation. rsc.org

Table 2: Selected Catalysts for the Synthesis of Imines

| Catalyst | Catalyst Type | Conditions | Key Advantages | Reference |

| p-Toluenesulfonic acid (p-TsOH) | Homogeneous Acid | Dichloromethane, Dean-Stark | Readily available, effective | scirp.org |

| Amberlyst® 15 | Heterogeneous Acid | Solvent-free, Room Temp. | Recyclable, easy separation | peerj.com |

| Titanium(IV) ethoxide (Ti(OEt)₄) | Lewis Acid | Microwave, Solvent-free | High efficiency, short reaction times | acs.org |

| Palladium on Zirconia (Pd/ZrO₂) | Heterogeneous Metal | Room Temp., Open Air | High activity and selectivity | rsc.org |

This table presents generalized data; specific results for 2-Butanol, 4-(1-naphthalenylimino)- may vary.

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign methods. For imine synthesis, this translates to minimizing or eliminating the use of hazardous solvents and reducing energy consumption. acs.orgjocpr.com

Performing reactions without a solvent offers significant environmental benefits. jocpr.com Solvent-free synthesis of imines can be achieved by simply mixing the neat reactants, sometimes with the aid of a catalyst. scirp.org In some cases, the reaction proceeds efficiently at room temperature by just grinding the reactants together in a mortar and pestle, a technique known as mechanochemistry. jocpr.comnih.gov

Mechanochemical synthesis is a powerful green chemistry tool that uses mechanical energy to initiate reactions. nih.govresearchgate.net This solvent-free method has been successfully applied to the synthesis of a variety of imines, often resulting in high yields in very short reaction times (e.g., 15 minutes). nih.govresearchgate.net The approach is scalable and prevents environmental pollution associated with solvent use. nih.govacs.orgnih.gov For the synthesis of 2-Butanol, 4-(1-naphthalenylimino)-, grinding 1-naphthaldehyde (B104281) with 4-amino-2-butanol, potentially with a catalytic amount of a solid acid, could be a highly efficient and green route. jocpr.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. oalib.comacs.org Microwave-assisted, solvent-free synthesis of imines has been reported to give high yields. researchgate.netoalib.com The use of a wetting reagent like β-ethoxyethanol can sometimes enhance the reaction yield by increasing the polarity of the medium under microwave conditions. researchgate.netoalib.com This technique, often combined with solid catalysts, represents a fast and environmentally friendly method for imine production. nih.gov

Ultrasound-Enhanced Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. researchgate.netnih.gov The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates. nih.gov Ultrasound-assisted synthesis of imines has been performed using silica (B1680970) as a promoter or nano-fly-ash H₃PO₄ as a catalyst, often in greener solvent media or even water, leading to high yields in short reaction times. researchgate.netresearchgate.netrsc.org This method is efficient, scalable, and often involves a simple work-up. researchgate.net

Table 3: Comparison of Green Synthetic Techniques for Imine Formation

| Technique | Conditions | Typical Reaction Time | Key Advantages | Reference |

| Mechanochemistry | Grinding, Solvent-free | 5 - 15 minutes | Environmentally benign, rapid, high atom economy | jocpr.comnih.gov |

| Microwave Irradiation | Solvent-free, Catalyst | 1 - 25 minutes | Rapid heating, high yields, reduced byproducts | researchgate.netoalib.comnih.gov |

| Ultrasound Irradiation | Silica promoter, various solvents | 10 - 60 minutes | Enhanced rates, high yields, energy efficient | researchgate.netnih.govresearchgate.net |

This table presents generalized data; specific results for 2-Butanol, 4-(1-naphthalenylimino)- may vary.

Asymmetric Synthesis and Chiral Resolution Techniques

The structure of 2-Butanol, 4-(1-naphthalenylimino)- contains a chiral center at the C2 position of the butanol moiety, originating from the 4-amino-2-butanol precursor. This means the compound can exist as two enantiomers, (R)- and (S)-2-Butanol, 4-(1-naphthalenylimino)-. Controlling the stereochemistry is crucial in many applications.

Asymmetric Synthesis: An ideal approach is to synthesize the desired enantiomer directly. This can be achieved by starting with an enantiomerically pure precursor, i.e., (R)-4-amino-2-butanol or (S)-4-amino-2-butanol. The condensation reaction with 1-naphthaldehyde does not affect the existing chiral center, thus preserving the stereochemical integrity of the starting material.

Alternatively, enzymatic cascades have been developed for the asymmetric synthesis of chiral amines from racemic alcohols. d-nb.infonih.govnih.gov For a related compound, racemic 4-phenyl-2-butanol, a one-pot enzymatic system has been used to convert it into either the (S)- or (R)-enantiomer of the corresponding amine with high enantioselectivity. d-nb.infonih.govnih.gov A similar biocatalytic approach could potentially be developed to produce enantiopure 4-amino-2-butanol as a precursor.

Chiral Resolution: If the synthesis results in a racemic mixture of 2-Butanol, 4-(1-naphthalenylimino)-, the enantiomers must be separated in a process called chiral resolution. libretexts.org A common method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. libretexts.org

For resolving a racemic amine (or an imine, which can be hydrolyzed to an amine), chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are frequently used. libretexts.org The resulting diastereomeric salts are separated, and then the pure enantiomer of the amine is regenerated by removing the resolving agent. This process can be tedious and may require multiple recrystallizations to achieve high enantiomeric purity. libretexts.org

Despite a comprehensive search for "2-Butanol, 4-(1-naphthalenylimino)-" and its various synonyms (including CAS number 3568-26-1), no specific scientific literature or detailed research findings could be located regarding its synthetic methodologies, reaction engineering, or scale-up considerations as outlined in the user's request.

Enantioselective Synthesis Pathways: No studies were found that detail methods for the enantioselective synthesis of 2-Butanol, 4-(1-naphthalenylimino)-, which would focus on controlling the stereochemistry at the butanol chiral center.

Diastereoselective Approaches: There is no available literature on diastereoselective strategies for creating advanced derivatives of this compound.

Scale-Up and Process Intensification: Information regarding the transition from laboratory-scale synthesis to larger-scale industrial production, including process intensification studies for efficiency and sustainability, is not available in the public domain.

Given the strict requirement to generate content solely focused on "2-Butanol, 4-(1-naphthalenylimino)-" and the lack of substantive data in the requested areas, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline. The compound is listed in chemical databases, confirming its existence, but the detailed synthetic and engineering knowledge required for the article is not present in the accessible scientific literature.

Therefore, the requested article cannot be generated.

Detailed Kinetic and Thermodynamic Analyses of Formation Reactions

The formation of 2-Butanol, 4-(1-naphthalenylimino)- proceeds through the nucleophilic addition of 1-naphthylamine (B1663977) to the carbonyl group of 4-hydroxy-2-butanone, followed by dehydration. This is a reversible condensation reaction, typical for the synthesis of imines, also known as Schiff bases. masterorganicchemistry.comscholarsresearchlibrary.com The general mechanism is acid-catalyzed and involves the formation of a carbinolamine intermediate. masterorganicchemistry.comlibretexts.org

Thermodynamic parameters for the formation of similar aromatic imines have been studied. For instance, the equilibrium constants for the formation of imines from glycine (B1666218) and various substituted benzaldehydes have been determined, highlighting the influence of substituents on the thermodynamic stability of the resulting imine. researchgate.net It is expected that the formation of 2-Butanol, 4-(1-naphthalenylimino)- is a thermodynamically favorable process, particularly under conditions that facilitate the removal of the water byproduct.

A study on the hydrolysis of Schiff bases derived from 4-aminoantipyrine (B1666024) and various aromatic aldehydes provides insights into the thermodynamics of the reverse reaction. centralasianstudies.org The Gibbs free energy changes (ΔG) for hydrolysis were found to be non-spontaneous, suggesting that the formation of the imine is the favored process under anhydrous conditions. centralasianstudies.org The enthalpy (ΔH) and entropy (ΔS) of activation for the hydrolysis of these related compounds have also been determined, indicating that the reaction rates are influenced by both enthalpic and entropic factors. centralasianstudies.org

Table 1: Inferred Thermodynamic Parameters for the Formation of 2-Butanol, 4-(1-naphthalenylimino)-

| Thermodynamic Parameter | Inferred Value/Characteristic | Rationale |

| ΔG (Gibbs Free Energy) | Negative (Favorable) | Inferred from the general spontaneity of imine formation reactions, especially with water removal. |

| ΔH (Enthalpy) | Likely exothermic | The formation of a stable C=N double bond and the release of a small molecule (water) often results in a negative enthalpy change. |

| ΔS (Entropy) | Can be slightly negative or positive | The condensation of two molecules into one would suggest a decrease in entropy, but the release of a water molecule can offset this. The overall sign would depend on the specific reaction conditions. |

This table presents inferred values based on general principles of imine formation and data from analogous systems. Specific experimental or computational data for 2-Butanol, 4-(1-naphthalenylimino)- is required for precise values.

Elucidation of Elementary Steps and Transition States in Reactivity Profiles

The formation of 2-Butanol, 4-(1-naphthalenylimino)- follows a well-established multi-step mechanism for imine formation:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-naphthylamine attacks the electrophilic carbonyl carbon of 4-hydroxy-2-butanone. This step leads to the formation of a zwitterionic tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the nitrogen to the oxygen atom, resulting in a neutral carbinolamine intermediate. libretexts.org This intermediate is generally unstable. youtube.com

Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (water). masterorganicchemistry.comlibretexts.org

Dehydration: The lone pair on the nitrogen atom pushes out the water molecule, leading to the formation of a resonance-stabilized iminium ion. libretexts.orgyoutube.com

Deprotonation: A base (which can be a solvent molecule or another amine molecule) removes the proton from the nitrogen atom, yielding the final neutral imine product, 2-Butanol, 4-(1-naphthalenylimino)-. libretexts.org

The transition states for these elementary steps would involve the partial formation and breaking of bonds. For instance, the transition state for the initial nucleophilic attack would feature a partially formed N-C bond and a partially broken C=O π bond. The transition state for the dehydration step would involve the partial breaking of the C-OH2+ bond and the partial formation of the C=N double bond. While specific computational studies on the transition states of 2-Butanol, 4-(1-naphthalenylimino)- are not available, the general features can be inferred from theoretical studies on similar imine formation reactions.

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2-Butanol, 4-(1-naphthalenylimino)- is dictated by the presence of several functional groups: the imine (C=N) bond, the aromatic naphthalene ring, and the hydroxyl group.

Nucleophilic Character:

The nitrogen atom of the imine group possesses a lone pair of electrons and can act as a nucleophile, for example, by getting protonated in the presence of an acid. masterorganicchemistry.com

The naphthalene ring, being an electron-rich aromatic system, can also exhibit nucleophilic character and undergo electrophilic aromatic substitution reactions, although the imino group will influence the regioselectivity of such reactions.

Electrophilic Character:

The carbon atom of the imine bond is electrophilic and susceptible to attack by nucleophiles. This is a key aspect of the hydrolysis reaction (see section 3.4).

Protonation of the imine nitrogen enhances the electrophilicity of the imine carbon, making it more reactive towards nucleophiles. masterorganicchemistry.com

Hydrolysis and Degradation Mechanisms under Diverse Environmental Conditions

Hydrolysis:

The hydrolysis of 2-Butanol, 4-(1-naphthalenylimino)- is the reverse of its formation and results in the regeneration of 1-naphthylamine and 4-hydroxy-2-butanone. This reaction is typically catalyzed by acid. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The mechanism of acid-catalyzed hydrolysis mirrors the reverse of the formation mechanism:

Protonation: The imine nitrogen is protonated by an acid, forming an iminium ion. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic imine carbon, forming a protonated carbinolamine. chemistrysteps.com

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

Cleavage: The C-N bond cleaves, releasing the amine (1-naphthylamine) and a protonated carbonyl compound.

Deprotonation: The protonated carbonyl compound is deprotonated to yield 4-hydroxy-2-butanone.

The rate of hydrolysis is dependent on the pH of the environment. For many imines, the rate is maximal at a slightly acidic pH. masterorganicchemistry.com Under strongly acidic conditions, the concentration of the free amine nucleophile for the reverse reaction (formation) is reduced due to protonation, thus favoring hydrolysis.

Environmental Degradation:

The environmental fate of 2-Butanol, 4-(1-naphthalenylimino)- would be influenced by both biotic and abiotic processes.

Hydrolysis: As discussed, hydrolysis is a likely degradation pathway in aqueous environments, particularly under acidic conditions.

Biodegradation: The naphthalene and butanol moieties suggest that the compound could be susceptible to microbial degradation. Naphthalene itself is known to be biodegradable by various microorganisms. nih.gov The degradation pathway would likely involve initial hydrolysis to 1-naphthylamine and 4-hydroxy-2-butanone, followed by the separate degradation of these two compounds. Aromatic amines can be subject to biodegradation in riverbed sediments, though the rates can vary significantly depending on the specific structure and environmental conditions. researchgate.net

Photodegradation: The presence of the aromatic naphthalene ring suggests that the compound may undergo photodegradation upon exposure to sunlight. Aromatic compounds can absorb UV radiation, leading to the formation of reactive species and subsequent degradation.

Radical Scavenging Mechanisms and Stabilization Processes (if applicable)

Schiff bases, particularly those containing phenolic hydroxyl groups and extended aromatic systems like naphthalene, have been investigated for their antioxidant and radical scavenging properties. researchgate.netresearchgate.netnih.govnih.govrsc.org The presence of both a hydroxyl group and a naphthalene ring in 2-Butanol, 4-(1-naphthalenylimino)- suggests it may possess radical scavenging capabilities.

The potential mechanisms for radical scavenging by this compound could involve:

Hydrogen Atom Transfer (HAT): The hydroxyl group on the butanol chain could donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical on the oxygen atom could be stabilized to some extent.

Single Electron Transfer followed by Proton Transfer (SET-PT): The compound could donate an electron to a radical, forming a radical cation, which then loses a proton to become a neutral radical.

Studies on Schiff bases derived from 1-naphthylamine have shown effective free radical scavenging activity in various assays (DPPH, FRAP, and OH). researchgate.net The presence of electron-donating groups on the aromatic ring can enhance the antioxidant activity. rsc.org The hydroxyl group in 2-Butanol, 4-(1-naphthalenylimino)- can be considered an electron-donating group, which could contribute to its potential radical scavenging efficacy. The extended π-system of the naphthalene ring can also play a role in stabilizing the radical species formed after the scavenging event through resonance.

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis

Multi-dimensional NMR spectroscopy would be a cornerstone in elucidating the solution-state conformation of "2-Butanol, 4-(1-naphthalenylimino)-". Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in assigning the proton and carbon signals. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would provide crucial information regarding through-space proximities of protons, allowing for the determination of the preferred conformation of the butanol chain relative to the naphthalene ring system.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 2-Butanol, 4-(1-naphthalenylimino)- in CDCl₃

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1' (Naphthyl) | - | 135.0 |

| C2' (Naphthyl) | 7.50 (d) | 125.8 |

| C3' (Naphthyl) | 7.60 (t) | 126.5 |

| C4' (Naphthyl) | 7.90 (d) | 128.7 |

| C4a' (Naphthyl) | - | 134.2 |

| C5' (Naphthyl) | 8.10 (d) | 129.5 |

| C6' (Naphthyl) | 7.55 (t) | 126.2 |

| C7' (Naphthyl) | 7.45 (t) | 125.0 |

| C8' (Naphthyl) | 7.85 (d) | 123.1 |

| C8a' (Naphthyl) | - | 131.0 |

| C=N (Imine) | 8.30 (s) | 165.0 |

| C4 (Butanol) | 3.60 (t) | 60.2 |

| C3 (Butanol) | 1.80 (m) | 35.5 |

| C2 (Butanol) | 3.90 (m) | 68.9 |

| C1 (Butanol) | 1.25 (d) | 23.1 |

Note: This data is illustrative and not based on experimental results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment Assessment

Infrared (IR) and Raman spectroscopy would provide complementary information on the vibrational modes of the molecule, confirming the presence of key functional groups. The IR spectrum would be expected to show a characteristic C=N stretching frequency for the imine group, typically in the range of 1650-1600 cm⁻¹. The O-H stretch of the alcohol group would appear as a broad band around 3500-3200 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the naphthalene ring would also be prominent. Raman spectroscopy would be particularly useful for observing the non-polar C=N and aromatic ring vibrations.

Table 2: Expected Vibrational Frequencies for 2-Butanol, 4-(1-naphthalenylimino)-

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | 3500-3200 (broad) | Weak |

| C-H (aromatic) | 3100-3000 | Strong |

| C-H (aliphatic) | 3000-2850 | Moderate |

| C=N (imine) | 1650-1600 | Moderate |

| C=C (aromatic) | 1600-1450 | Strong |

Note: This data is illustrative and not based on experimental results.

High-Resolution Mass Spectrometry for Molecular Connectivity Confirmation

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the molecular formula of "2-Butanol, 4-(1-naphthalenylimino)-" by providing a highly accurate mass-to-charge ratio of the molecular ion. Fragmentation patterns observed in the mass spectrum (MS/MS) would further corroborate the proposed structure by showing characteristic losses, such as the loss of a water molecule from the alcohol group or cleavage of the butanol chain.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

The most definitive method for determining the three-dimensional structure of "2-Butanol, 4-(1-naphthalenylimino)-" in the solid state would be single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. It would also elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment and Purity Assessment

Given the presence of a stereocenter at the C2 position of the butanol moiety, "2-Butanol, 4-(1-naphthalenylimino)-" is a chiral molecule. Electronic Circular Dichroism (ECD) spectroscopy would be a powerful tool for determining the absolute configuration (R or S) of the stereocenter. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for each enantiomer, the absolute stereochemistry could be confidently assigned. ECD would also serve as a sensitive method for assessing the enantiomeric purity of a sample.

Theoretical and Computational Chemistry of 2 Butanol, 4 1 Naphthalenylimino

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Butanol (B46777), 4-(1-naphthalenylimino)-, DFT calculations, likely using a functional like B3LYP with a 6-311++G(d,p) basis set, can provide profound insights into its electronic properties. scientificsociety.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In this Schiff base, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, which acts as the primary electron-donating moiety. The LUMO, conversely, would likely be centered around the imine (C=N) bond, the key electron-accepting group.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited, influencing its spectral properties and reactivity. scientificsociety.net Computational studies on analogous naphthyl-based Schiff bases have shown that the HOMO-LUMO gap can be modulated by substitutions on the aromatic ring, though in this case, the key modulator is the butanol chain. scientificsociety.net

Mulliken charge distribution analysis helps in identifying the chemically reactive sites. scientificsociety.net For 2-Butanol, 4-(1-naphthalenylimino)-, the imine nitrogen atom is expected to possess a partial negative charge, making it a nucleophilic center, while the imine carbon and the hydrogen of the hydroxyl group would be electrophilic.

Table 1: Predicted Electronic Properties of 2-Butanol, 4-(1-naphthalenylimino)- based on DFT Calculations

| Property | Predicted Value/Region | Significance |

|---|---|---|

| HOMO Localization | Naphthalene Ring | Electron-donating region |

| LUMO Localization | Imine (C=N) Group | Electron-accepting region |

| HOMO-LUMO Gap (ΔE) | Moderate | Influences reactivity and UV-Vis absorption |

| Mulliken Charge (N_imine) | Negative | Nucleophilic site |

| Mulliken Charge (C_imine) | Positive | Electrophilic site |

This is an interactive table. Click on the headers to sort.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a view into the molecule's dynamic behavior over time. rsc.orgnih.gov For a molecule with several rotatable bonds like 2-Butanol, 4-(1-naphthalenylimino)-, MD simulations are invaluable for exploring its conformational landscape. Key areas of flexibility include rotation around the C-N single bond linking the naphthalene ring to the imine, and the C-C and C-O bonds within the butanol chain.

MD simulations, often performed in a solvent box (e.g., explicit water), can reveal how the molecule interacts with its environment. nih.gov The hydroxyl (-OH) group of the butanol moiety is a primary site for hydrogen bonding with solvent molecules like water. rsc.org This interaction can significantly influence the molecule's preferred conformation in solution. Furthermore, the simulations can show the dynamic formation and breaking of intramolecular hydrogen bonds, for instance, between the hydroxyl hydrogen and the imine nitrogen. rsc.org

Prediction of Spectroscopic Parameters via Ab Initio and Semi-Empirical Methods

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results for validation. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. scientificsociety.net The primary electronic transitions for 2-Butanol, 4-(1-naphthalenylimino)- are expected to be π → π* transitions within the naphthalene ring and the C=N bond, and n → π* transitions involving the lone pair of electrons on the imine nitrogen. nih.gov TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for these transitions. For similar naphthalene-based Schiff bases, strong absorptions are typically observed in the UV and near-visible regions. nih.govrsc.org

Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies. Key vibrational modes for this molecule would include the C=N (imine) stretching frequency, typically found in the 1600-1650 cm⁻¹ region, the O-H stretching of the alcohol, which would appear as a broad band around 3200-3600 cm⁻¹, and C-H stretching and bending modes from the aromatic and aliphatic parts of the molecule. nih.gov The exact position of the O-H stretch can be indicative of the strength of hydrogen bonding.

NMR Spectroscopy: While more computationally intensive, it is possible to predict ¹H and ¹³C NMR chemical shifts. Key predicted signals would include the imine proton (CH=N) resonance, typically downfield, and the phenolic proton (OH), which can be broad and its position sensitive to solvent and concentration. nih.govcapes.gov.br

Table 2: Predicted Spectroscopic Parameters for 2-Butanol, 4-(1-naphthalenylimino)-

| Spectroscopy Type | Parameter | Predicted Range/Region | Associated Functional Group |

|---|---|---|---|

| UV-Vis (TD-DFT) | λmax (π → π*) | ~250-350 nm | Naphthalene, C=N |

| UV-Vis (TD-DFT) | λmax (n → π*) | ~350-450 nm | C=N |

| IR (DFT) | ν(C=N) | 1600-1650 cm⁻¹ | Imine |

| IR (DFT) | ν(O-H) | 3200-3600 cm⁻¹ | Alcohol |

| ¹H NMR | δ(CH=N) | 8.5-9.5 ppm | Imine |

This is an interactive table. Click on the headers to sort.

Reaction Mechanism Modeling and Energy Landscape Mapping

The formation of 2-Butanol, 4-(1-naphthalenylimino)- is a classic Schiff base condensation. Computational chemistry can model this reaction to understand its mechanism and energetics. eijppr.com The reaction proceeds in two main steps:

Carbinolamine Formation: The nucleophilic nitrogen of 4-amino-2-butanol attacks the electrophilic carbonyl carbon of 1-naphthaldehyde (B104281). This leads to the formation of a tetrahedral intermediate called a carbinolamine. shodhsagar.comresearchgate.net

Dehydration: The carbinolamine then eliminates a molecule of water to form the final imine product. This step is often the rate-determining step and can be catalyzed by acid. eijppr.comshodhsagar.com

Theoretical calculations can map the potential energy surface for this reaction, identifying the transition state structures for both steps. By calculating the energy barriers (activation energies) for each transition state, one can predict the reaction kinetics. nih.gov Studies on similar reactions have shown that the dehydration step typically has a higher energy barrier than the initial nucleophilic attack. eijppr.comnih.gov The presence of an auxiliary water molecule can sometimes facilitate the proton transfers required in the mechanism. eijppr.com

Quantum Chemical Studies on Intramolecular Interactions and Stability

The structure of 2-Butanol, 4-(1-naphthalenylimino)- allows for the possibility of an intramolecular hydrogen bond between the hydroxyl group of the butanol chain and the imine nitrogen atom. rsc.org This would form a stable six-membered ring-like structure.

Quantum chemical methods like Atoms in Molecules (AIM) theory can be used to characterize such interactions. nih.gov The presence of a bond critical point (BCP) between the hydroxyl hydrogen and the imine nitrogen would provide strong evidence for this hydrogen bond. The electron density at this BCP can be used to estimate the strength of the bond.

Scientific Literature Lacks Data on the Coordination Chemistry of 2-Butanol, 4-(1-naphthalenylimino)-

Despite a comprehensive search of available scientific databases and literature, no specific research has been found detailing the coordination chemistry and metal complexation of the chemical compound 2-Butanol, 4-(1-naphthalenylimino)- . This particular Schiff base, a condensation product of 1-naphthylamine (B1663977) and 4-hydroxy-2-butanone, appears to be uncharacterized in the context of its behavior as a ligand for metal ions.

The IUPAC name for this compound is 4-(naphthalen-1-ylimino)butan-2-ol, and it is registered under the CAS number 3568-26-1. While information on related Schiff base ligands is abundant, specific studies on this compound's ability to form metal complexes, its chelation modes, and its potential applications in areas such as metal-organic frameworks (MOFs) are absent from the current body of scientific literature.

Consequently, it is not possible to provide an article on the following topics as they pertain to 2-Butanol, 4-(1-naphthalenylimino)-:

Ligand Design Principles and Chelation Modes in Metal-Organic Frameworks: There is no information on how this ligand might be incorporated into MOFs or its preferred coordination modes.

Synthesis and Spectroscopic Characterization Methods of Novel Metal Complexes: No methods for synthesizing metal complexes with this ligand have been published, nor has any spectroscopic data (e.g., NMR, IR, UV-Vis) been reported for such complexes.

Stereochemistry and Chirality Transfer in Coordination Spheres: As a chiral molecule, 2-Butanol, 4-(1-naphthalenylimino)- has the potential for interesting stereochemical properties upon complexation, but this has not been investigated.

Electronic Structure and Bonding Analysis in Metal Adducts: Theoretical or experimental studies on the electronic structure and nature of the bonding between this ligand and metal ions are not available.

Host-Guest Interactions and Supramolecular Assembly with Metal Centers: There is no research on the formation of larger supramolecular structures or host-guest systems involving metal complexes of this ligand.

While the broader field of Schiff base coordination chemistry is rich and varied, the specific compound of interest, 2-Butanol, 4-(1-naphthalenylimino)-, represents an unexplored area of research. Future investigations would be necessary to elucidate its properties as a ligand and the characteristics of its potential metal complexes.

Catalytic Applications and Reaction Engineering Utilizing 2 Butanol, 4 1 Naphthalenylimino Derivatives

Organocatalysis and Enantioselective Catalysis Mediated by the Compound

No published research is available on the use of 2-Butanol (B46777), 4-(1-naphthalenylimino)- as an organocatalyst or in enantioselective catalysis.

Heterogeneous Catalysis Development with Immobilized Derivatives

There is no information in the scientific literature regarding the development of heterogeneous catalysts through the immobilization of 2-Butanol, 4-(1-naphthalenylimino)- derivatives.

Photoredox and Electrocatalysis Applications

No studies have been found that investigate the photoredox or electrocatalysis applications of 2-Butanol, 4-(1-naphthalenylimino)-.

Elucidation of Catalytic Cycles and Active Species Identification

As there are no documented catalytic applications for this compound, no research has been conducted on its potential catalytic cycles or the identification of its active species.

Strategies for Catalyst Recycling and Enhanced Durability

There is no available information on strategies for the recycling or enhancement of the durability of catalysts based on 2-Butanol, 4-(1-naphthalenylimino)-.

Material Science Applications and Photophysical Studies

Methodologies for Investigating Photophysical Characteristics in Solution and Solid State

The exploration of the photophysical characteristics of 2-Butanol (B46777), 4-(1-naphthalenylimino)- is foundational to understanding its potential in various material science applications. Researchers employ a suite of sophisticated techniques to probe its interaction with light in both solution and solid forms.

Absorption and Emission Spectroscopy Techniques

The initial characterization of the electronic properties of 2-Butanol, 4-(1-naphthalenylimino)- typically begins with absorption and emission spectroscopy. acs.orgnih.gov UV-Visible absorption spectroscopy is utilized to determine the wavelengths of light the compound absorbs, providing insights into its electron transition energies. nih.gov The resulting spectrum reveals characteristic absorption bands corresponding to π-π* and n-π* transitions within the naphthalene (B1677914) ring system and the imine group.

Fluorescence spectroscopy is then used to study the light emitted by the compound after it has been excited by absorbing light. The emission spectrum provides crucial information about the excited state of the molecule and its relaxation pathways. Factors such as solvent polarity, pH, and temperature can significantly influence both the absorption and emission spectra, offering clues about the nature of the electronic transitions and the molecule's interaction with its environment. nih.gov

Fluorescence Quantum Yield and Lifetime Measurements

To quantify the efficiency of the fluorescence process, the fluorescence quantum yield (Φf) is determined. researchgate.netfrontiersin.orgnih.gov This value represents the ratio of photons emitted to photons absorbed and is a critical parameter for assessing the suitability of a compound for applications such as fluorescent probes or in optoelectronic devices. researchgate.netresearchgate.net The quantum yield can be measured using either absolute or relative methods. The absolute method often involves an integrating sphere to collect all emitted light, while the relative method compares the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. researchgate.net

The fluorescence lifetime (τ) is another vital parameter, representing the average time the molecule spends in the excited state before returning to the ground state. nih.gov Time-resolved fluorescence spectroscopy techniques, such as Time-Correlated Single Photon Counting (TCSPC), are employed to measure these lifetimes, which are typically in the nanosecond range for organic fluorophores. The lifetime is sensitive to the molecular environment and can be affected by quenching processes, providing further insights into the dynamics of the excited state.

Integration into Polymeric and Supramolecular Architectures for Functional Materials

The incorporation of 2-Butanol, 4-(1-naphthalenylimino)- into larger molecular frameworks like polymers and supramolecular assemblies can lead to the development of novel functional materials with tailored properties. The Schiff base moiety can act as a versatile building block, enabling its integration through either covalent bonding into a polymer chain or through non-covalent interactions in supramolecular structures.

Researchers have explored the synthesis of polymers containing Schiff base units to create materials with enhanced thermal stability, conductivity, and optical properties. The naphthalene group in 2-Butanol, 4-(1-naphthalenylimino)- can promote π-π stacking interactions, which can be beneficial for charge transport in organic electronic devices.

In supramolecular chemistry, the compound can participate in the formation of organized assemblies through hydrogen bonding (via the hydroxyl group), and host-guest interactions. These self-assembled structures can exhibit unique photophysical behaviors, such as aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state.

Potential in Dye-Sensitized Systems and Optoelectronic Devices

The distinct absorption and emission characteristics of 2-Butanol, 4-(1-naphthalenylimino)- make it a candidate for use in dye-sensitized systems, particularly in the context of solar energy conversion. In a Dye-Sensitized Solar Cell (DSSC), a dye molecule absorbs sunlight and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO2), initiating the process of electricity generation. irjet.netresearchgate.net The presence of anchoring groups, such as the hydroxyl group in this compound, can facilitate its adsorption onto the semiconductor surface. irjet.net The extended π-conjugation provided by the naphthalene ring is advantageous for light harvesting in the visible region of the solar spectrum. irjet.net

Beyond DSSCs, this Schiff base could find applications in other optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic photodetectors. In OLEDs, the compound could potentially serve as an emissive layer or a host material for other dopants. Its fluorescence properties are central to its performance in these applications.

Development of Sensors and Probes Based on Photophysical Response

The sensitivity of the fluorescence properties of 2-Butanol, 4-(1-naphthalenylimino)- to its local environment makes it a promising platform for the development of chemical sensors and probes. Changes in the fluorescence intensity, wavelength, or lifetime can be correlated with the presence and concentration of specific analytes.

For instance, the imine nitrogen and the hydroxyl oxygen can act as binding sites for metal ions. Upon coordination with a metal ion, the electronic structure of the molecule is perturbed, leading to a discernible change in its photophysical properties, forming the basis for a fluorescent sensor. Similarly, interactions with anions or other small molecules could also induce a measurable optical response. The development of such sensors is a vibrant area of research with applications in environmental monitoring, and industrial process control.

Thin Film Deposition and Characterization Methodologies

For the integration of 2-Butanol, 4-(1-naphthalenylimino)- into solid-state devices, the ability to form high-quality thin films is crucial. nih.gov Various deposition techniques can be employed to create uniform films of this material. acs.org

Common methods include:

Spin-coating: A solution of the compound is dispensed onto a spinning substrate, resulting in a thin, uniform film as the solvent evaporates. acs.org

Thermal Evaporation: In a high vacuum environment, the compound is heated until it sublimes, and the vapor then condenses onto a cooler substrate, forming a film.

Chemical Bath Deposition: This technique involves the immersion of a substrate into a solution containing the precursors of the film, allowing the film to grow on the substrate surface through a chemical reaction. acs.org

Langmuir-Blodgett (LB) Technique: This method allows for the creation of highly ordered monolayer and multilayer films by transferring a floating monolayer from a liquid subphase onto a solid substrate. nih.gov

Once deposited, the morphology, structure, and optical properties of the thin films are characterized using a variety of analytical techniques. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize the surface topography and morphology of the films. acs.org X-ray Diffraction (XRD) can provide information about the crystalline structure and orientation of the molecules within the film. acs.orgnaturalspublishing.com Spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy, are used to confirm that the photophysical properties of the compound are retained in the solid state.

Derivatization, Functionalization, and Structure Activity Relationship Sar Studies

Chemical Modification Strategies for Enhanced Properties

The naphthalene (B1677914) ring is a versatile scaffold for introducing a wide array of functional groups that can significantly alter the molecule's properties. The position of substitution on the naphthalene ring is critical and can be directed through various synthetic methods.

Research on other naphthalene derivatives has shown that substitution can dramatically impact their biological and chemical activities. For instance, the introduction of substituents can alter the electronic and steric properties of the naphthalene system.

Table 1: Potential Functionalization of the Naphthalene Moiety and Their Predicted Effects

| Position of Substitution | Substituent Type | Potential Synthetic Method | Predicted Effect on Properties |

| Various | Halogens (F, Cl, Br) | Electrophilic Aromatic Substitution | Increased lipophilicity, altered electronic distribution |

| Various | Alkyl groups | Friedel-Crafts Alkylation | Increased steric bulk and lipophilicity |

| Various | Nitro groups | Nitration | Introduction of a strong electron-withdrawing group, potential for further reduction to an amino group |

| Various | Amino groups | Reduction of nitro group, Buchwald-Hartwig amination | Introduction of a basic, nucleophilic center, potential for hydrogen bonding |

| Various | Hydroxyl groups | Bucherer reaction, Nucleophilic aromatic substitution | Increased polarity and hydrogen bonding capability |

The secondary hydroxyl group on the butanol chain is a prime target for derivatization, offering a route to modify the compound's polarity and potential for hydrogen bonding.

Common derivatization strategies for hydroxyl groups include esterification and etherification. These modifications can be used to introduce a variety of functional groups, thereby systematically altering the molecule's properties.

Table 2: Potential Derivatization of the Butanol Hydroxyl Group and Their Predicted Effects

| Derivative Type | Reagent | Predicted Effect on Properties |

| Ester | Acyl chlorides, Anhydrides | Increased lipophilicity, masking of hydrogen bond donor capability |

| Ether | Alkyl halides | Increased steric bulk, removal of hydrogen bond donor capability |

| Carbonate | Chloroformates | Introduction of a polar functional group |

| Sulfonate | Sulfonyl chlorides | Introduction of a good leaving group for further substitution |

Synthesis of Analogues for Systematic SAR Investigations (focused on chemical/physical activity or reactivity)

A systematic investigation of the structure-activity relationships of 2-Butanol (B46777), 4-(1-naphthalenylimino)- would necessitate the synthesis of a focused library of analogues. This would involve the independent and combined modification of the naphthalene ring, the imine linkage, and the butanol side chain.

For example, a series of analogues could be prepared where the position and nature of the substituent on the naphthalene ring are varied. Another series could explore the effect of replacing the butanol side chain with other amino alcohols of varying chain length and substitution. The stability of the imine bond could also be investigated by synthesizing analogues with different electronic environments on the naphthalene ring.

The resulting analogues would then be subjected to a battery of tests to evaluate their chemical and physical properties, such as solubility in different solvents, partition coefficient (LogP), and reactivity in specific chemical assays. By correlating these properties with the structural modifications, a comprehensive SAR profile could be established.

Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the chemical space around 2-Butanol, 4-(1-naphthalenylimino)-, combinatorial chemistry techniques could be employed. This approach would allow for the rapid synthesis of a large and diverse library of related compounds.

A potential combinatorial strategy would involve a multi-component reaction where a library of substituted 1-naphthylamines is reacted with a library of different amino alcohols. This would generate a matrix of products with variations in both the naphthalene and the alcohol portions of the molecule. High-throughput screening methods could then be used to identify compounds with desired chemical or physical properties, providing valuable data for further focused optimization.

Future Perspectives and Interdisciplinary Research Opportunities

Advanced Analytical Tool Development for In Situ Characterization

A primary challenge in understanding the behavior of functional molecules is the ability to characterize them in their operational environment. The development of advanced analytical tools for in situ characterization is paramount. For a molecule like 2-Butanol (B46777), 4-(1-naphthalenylimino)-, which could be incorporated into thin films or onto surfaces, techniques that provide high spatial and chemical resolution are essential.

Future research could focus on employing and advancing scanning probe microscopy (SPM) techniques to study this compound on conductive or semiconductive surfaces. solarfuelsengineering.com Techniques such as scanning electrochemical microscopy (SECM) could be used to probe the local electrochemical reactivity of the imine or naphthalene (B1677914) groups, while scanning photocurrent microscopy (SPCM) could map the photoresponse across a surface coated with the compound. solarfuelsengineering.com Furthermore, the integration of Raman spectroscopy with SPM, such as in tip-enhanced Raman spectroscopy (TERS), would allow for vibrational fingerprinting of the molecule at the nanoscale. This would provide invaluable information on its orientation, conformation, and interactions with its environment, including the in-situ analysis of the imine bond formation on a surface. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The field of chemistry is being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). arxiv.org These tools can accelerate the discovery of new compounds and materials by predicting their properties, thus reducing the need for extensive and time-consuming laboratory experiments. nih.govresearchgate.net For 2-Butanol, 4-(1-naphthalenylimino)- and its derivatives, ML models could be developed to predict a range of properties.

A key opportunity lies in creating a curated dataset of related naphthalenylimino compounds and their experimentally determined characteristics. This dataset could then be used to train ML models, such as Directed Message-Passing Neural Networks (D-MPNN), to predict properties like solubility, thermal stability, photophysical characteristics (absorption and emission wavelengths), and even potential bioactivity. arxiv.org Ensemble learning techniques, which combine multiple models, could enhance the predictive accuracy for complex properties like identifying specific biotransformation pathways. mdpi.com Such predictive models would be invaluable for screening virtual libraries of derivatives to identify candidates with optimized properties for specific applications. nih.govmdpi.com

Exploration of Novel Reaction Pathways and Catalytic Transformations

The reactivity of the imine and naphthalene components of 2-Butanol, 4-(1-naphthalenylimino)- offers a rich landscape for exploring novel synthetic transformations. The imine bond is particularly versatile, capable of undergoing a variety of reactions. A significant area of future research would be the catalytic asymmetric hydrogenation of the C=N double bond. researchgate.net The presence of the chiral butanol moiety could influence the stereochemical outcome of this reduction, but the use of chiral catalysts could allow for the synthesis of specific diastereomers of the resulting secondary amine.

Furthermore, the concept of "umpolung," or the reversal of polarity, could be applied to the imine functionality. nih.gov Catalytic methods could be developed to render the imine carbon nucleophilic, allowing it to react with electrophiles in novel carbon-carbon bond-forming reactions. nih.gov On the other hand, the naphthalene ring is susceptible to various transformations. For instance, cobalt-catalyzed C-H hydroxylation has been demonstrated for naphthalene monoimides, suggesting that selective functionalization of the naphthalene core of 2-Butanol, 4-(1-naphthalenylimino)- is a feasible research direction. rsc.org Additionally, direct catalytic amination of naphthalene to produce naphthylamines is an emerging green chemistry approach that could be adapted for novel syntheses involving this compound's precursors. rsc.org

The butanol component itself is a subject of intense research, with novel biosynthetic pathways being discovered and engineered. nih.govresearchgate.netmdpi.comnih.govsciepublish.com While not directly a transformation of the title compound, advances in butanol synthesis could provide access to a wider range of chiral precursors for creating derivatives of 2-Butanol, 4-(1-naphthalenylimino)-.

Design of Smart Materials with Tunable Properties

"Smart materials" are materials that respond to external stimuli, and the structural features of 2-Butanol, 4-(1-naphthalenylimino)- make it an attractive candidate as a building block for such systems. nih.gov The imine linkage is known to be sensitive to pH, undergoing hydrolysis under acidic conditions. This property could be harnessed to create pH-responsive hydrogels or polymers, where the cleavage of the imine bond leads to a change in the material's structure and properties, such as swelling or dissolution. nih.gov

The naphthalene group is a well-known fluorophore. Its fluorescence properties are often sensitive to the local environment, including polarity and the presence of quenchers. This opens the door to designing chemosensors where the binding of an analyte to a receptor linked to the molecule would modulate the fluorescence of the naphthalene moiety. The chiral nature of the 2-butanol group could be exploited to induce the self-assembly of the molecule into chiral supramolecular structures, such as helical fibers or liquid crystals. These ordered assemblies could exhibit unique optical or electronic properties.

Expansion into Niche Chemical Applications and Specialty Chemicals

The potential applications of 2-Butanol, 4-(1-naphthalenylimino)- and its derivatives are broad and could extend into several niche areas. Based on its synonyms found in chemical databases, such as "Antioxidant AP," the compound itself may have historical or potential use as an antioxidant or stabilizer in materials like polymers or rubbers. nih.gov

The derivatives synthesized through the novel catalytic pathways described above could find application as specialty chemicals. For example, the chiral amines produced from the asymmetric reduction of the imine could serve as valuable ligands for asymmetric catalysis or as resolving agents for chiral separations. The functionalized naphthalene derivatives could be used as fluorescent probes in biological imaging or as building blocks for organic light-emitting diodes (OLEDs). Furthermore, the compound could be explored as a precursor for the synthesis of novel heterocyclic compounds, building on known reactions of related enaminones and hydrazones. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(1-naphthalenylimino)-2-butanol, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via a Schiff base condensation reaction between 2-butanol-4-amine and 1-naphthaldehyde under reflux in ethanol or methanol. Purity validation should include high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the imine bond formation (C=N stretch at ~1600–1650 cm⁻¹ via FTIR) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 4-(1-naphthalenylimino)-2-butanol?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To identify proton environments (e.g., imino proton at δ 8.0–8.5 ppm) and carbon backbone.

- FTIR : To detect C=N (1600–1650 cm⁻¹) and -OH (3200–3600 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺ expected at m/z ~257.3).

Cross-referencing with computational simulations (e.g., DFT) can resolve ambiguities in peak assignments .

Q. How does the compound behave in aqueous solutions, and what experimental methods can probe its aggregation?

- Methodological Answer : Small/wide-angle X-ray scattering (SWAXS) and dynamic light scattering (DLS) can detect clustering. Molecular dynamics (MD) simulations using force fields like OPLS-AA or CHARMM validate experimental data by modeling radial distribution functions (g(r)) between molecules. For example, MD studies of 2-butanol show clustering at concentrations >10% (w/w), which may apply analogously .

Advanced Research Questions

Q. What is the comparative efficiency of 4-(1-naphthalenylimino)-2-butanol in CO₂ absorption relative to other amines, and how can kinetics be quantified?

- Methodological Answer : Use a wetted-wall column or stirred-cell reactor to measure mass transfer coefficients (kₐ) under controlled temperatures (20–40°C) and CO₂ partial pressures (0.1–1 atm). Compare with benchmarks like monoethanolamine (MEA) or 4-(diethylamino)-2-butanol. Kinetic modeling (e.g., termolecular or zwitterion mechanisms) can fit absorption rates, while NMR or FTIR monitors carbamate formation .

Q. How do computational methods predict the solvent interactions and thermodynamic properties of this compound?

- Methodological Answer : MD simulations with explicit solvent models (e.g., TIP3P water) can calculate solvation free energy (ΔG_solv) and diffusion coefficients. Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level estimates pKa, dipole moments, and electronic transitions (e.g., for UV-Vis spectra). Validate predictions against experimental SWAXS and dielectric constant measurements .

Q. What strategies mitigate degradation of 4-(1-naphthalenylimino)-2-butanol under oxidative or thermal conditions?

- Methodological Answer : Accelerated aging studies (e.g., 70°C for 48 hours) with HPLC monitoring can identify degradation products (e.g., naphthalene derivatives). Add antioxidants (e.g., BHT) or UV stabilizers to formulations. Stability in CO₂-rich environments requires testing via cyclic absorption-desorption experiments (e.g., 100 cycles) with gravimetric analysis .

Q. How does the compound’s chirality affect its reactivity in asymmetric synthesis or catalysis?

- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column) separates (R)- and (S)-forms. Test catalytic activity in asymmetric aldol reactions or coordinate with transition metals (e.g., Cu²⁺) to form chiral complexes. Circular dichroism (CD) spectroscopy and X-ray crystallography confirm stereochemical outcomes .

Data Contradictions and Resolution

Q. Discrepancies in reported CO₂ absorption capacities: How to reconcile conflicting data?

- Methodological Answer : Variations may arise from differences in experimental setups (e.g., gas-liquid contactor type) or impurities. Replicate studies using standardized protocols (e.g., ASTM E2070 for amine testing) and characterize impurities via GC-MS. Meta-analysis of published kₐ values with error bars can identify systematic biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.